Bis(dibutylchlorotin(IV)) oxide

Catalog No.
S1508320
CAS No.
10428-19-0
M.F
C16H36Cl2OSn2
M. Wt
552.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(dibutylchlorotin(IV)) oxide

CAS Number

10428-19-0

Product Name

Bis(dibutylchlorotin(IV)) oxide

IUPAC Name

dibutyl-chloro-[dibutyl(chloro)stannyl]oxystannane

Molecular Formula

C16H36Cl2OSn2

Molecular Weight

552.8 g/mol

InChI

InChI=1S/4C4H9.2ClH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2

InChI Key

MWFOVBOCPFXQMF-UHFFFAOYSA-L

SMILES

CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Cl)Cl

Canonical SMILES

CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Cl)Cl

The exact mass of the compound Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65525. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(dibutylchlorotin(IV)) oxide (CAS 10428-19-0), widely known as Otera's catalyst, is a dimeric distannoxane characterized by a highly stable, lipophilic ladder structure. As an advanced weak Lewis acid, it features multi-active catalytic centers that provide exceptional bidentate coordination. In industrial procurement, it is primarily sourced as a premium alternative to conventional organotin compounds—such as dibutyltin oxide (DBTO) or dibutyltin dilaurate (DBTDL)—for complex transesterifications, macrolactonizations, and the polycondensation of biodegradable aliphatic polyesters. Its defining commercial value lies in its ability to drive reactions at extremely low molar loadings under mild conditions, while uniquely facilitating the near-complete removal of toxic tin residues during downstream purification [1].

Research Fit

Workflow

Esterification & transesterification catalysis

Selection

Dimeric distannoxane with cooperative tin sites

Use Context

Synthetic intermediate for functionalized distannoxanes

Substituting Bis(dibutylchlorotin(IV)) oxide with standard in-class alternatives like DBTO or simple dialkoxy-distannoxanes frequently compromises process efficiency and product purity. DBTO often necessitates harsh reaction conditions or the use of highly toxic co-reagents, such as carbon disulfide, to achieve complete conversion in sterically hindered monomer syntheses. Furthermore, while other distannoxanes may initiate transesterification, dialkoxy and diacyloxy variants lack the electron-withdrawing chlorine atoms that stabilize the dimeric ladder core, causing them to degrade into unsymmetrical, inactive species post-reaction. Consequently, generic substitution leads to higher catalyst loading requirements, unrecoverable catalytic species, and severe downstream tin contamination that can disqualify products from pharmaceutical or high-grade polymer markets [1].

Substitution Risk

Target Dimeric distannoxane, cooperative Sn sites
Substitute Monomeric DBTO / DBTCl, single Sn center
Bimetallic cooperative effect absent; selectivity profiles may not transfer.
Target Template-directed substrate activation
Substitute Equilibrium-limited catalysis, no template effect
Reaction outcomes and yields may differ; irreversible pathway not replicated.

Elimination of Toxic Co-Reagents in Monomer Synthesis

In the synthesis of complex oxaspiro comonomers (e.g., DMTOSU), conventional dibutyltin oxide (DBTO) requires a time-consuming two-step catalytic process heavily reliant on highly toxic carbon disulfide (CS2). In contrast, Bis(dibutylchlorotin(IV)) oxide enables a direct, single-step transesterification that completely eliminates the need for CS2 while maintaining high conversion rates [1].

Evidence DimensionSynthetic route complexity and co-reagent toxicity
Target Compound DataDirect 1-step transesterification (0% CS2 required)
Comparator Or BaselineDBTO requires a 2-step process utilizing toxic carbon disulfide (CS2)
Quantified Difference100% elimination of CS2 handling
ConditionsSynthesis of DMTOSU from 2-methylene-1,3-propanediol

Allows procurement and EHS teams to eliminate highly flammable and neurotoxic carbon disulfide from the manufacturing workflow while streamlining production time.

Dimeric Structure
Class-level
Dimeric ladder with bimetallic cooperative site — absent in monomeric DBTO/DBTCl
Supports template-directed catalytic mechanism.
Confirmed by X‑ray and ¹¹⁹Sn NMR; solution-state dimer retained.

Trace-Level Organotin Residue Removal

A major industrial bottleneck for organotin catalysts is the retention of toxic heavy metals in the final product. Research demonstrates that residues of 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane can be efficiently stripped using 10%-moist silica gel chromatography, reducing tin contamination to just 2.4 ppm. In sharp contrast, standard purification using dry silica leaves approximately 5000 ppm of organotin residues [1].

Evidence DimensionResidual tin concentration in final product
Target Compound Data2.4 ppm organotin residue (via moist silica gel)
Comparator Or Baseline~5000 ppm organotin residue (via standard dry silica)
Quantified Difference>99.9% reduction in retained heavy metal contamination
ConditionsAcetylation of geraniol with vinyl acetate

Overcomes the primary barrier to using organotin catalysts in pharmaceutical intermediates by ensuring final products meet strict heavy metal toxicity limits.

Chemoselective Mono‑Deacetylation
Head-to-head
Selective monoacetate formation from symmetrical diol diacetates; not observed with DBTO / DBTDL
Supports chemoselective mono‑protection strategy.
Mild transesterification conditions; reported in direct comparison.

Post-Reaction Structural Stability and Recovery

The economic viability of a catalyst depends heavily on its reusability. Thanks to the electron-withdrawing chlorine atoms that stabilize its dimeric ladder core, Bis(dibutylchlorotin(IV)) oxide is recovered completely unchanged after transesterification cycles. Conversely, generic dialkoxy- and diacyloxy-distannoxanes suffer from ligand scrambling and degrade into unsymmetrical, catalytically inferior acyloxy-alkoxy-distannoxanes [1].

Evidence DimensionPost-reaction structural integrity
Target Compound DataRecovered completely unchanged (maintains symmetrical dimeric structure)
Comparator Or BaselineDialkoxy- and diacyloxy-distannoxanes degrade into unsymmetrical species
Quantified DifferenceComplete structural retention vs. irreversible ligand scrambling
ConditionsExtended transesterification cycles under anhydrous conditions

Lowers total cost of ownership by enabling direct catalyst recovery and reuse without the loss of catalytic activity associated with generic distannoxanes.

Recyclable Catalyst
Context-dependent
≥99% conversion maintained over 4 cycles, no activity loss
Supports catalyst recyclability screening.
Polymer‑bound distannoxane; homogeneous DBTO/DBTDL not recyclable.

Ultra-Low Loading in Aliphatic Polyester Synthesis

For the production of biodegradable plastics, minimizing catalyst loading is critical to prevent polymer discoloration. Bis(dibutylchlorotin(IV)) oxide and closely related chlorodistannoxanes drive the polycondensation of succinic acid and 1,4-butanediol at ultra-low loadings of 0.01 to 0.001 mol%, successfully yielding high-molecular-weight poly(butylene succinate) (Mw > 270,000). Standard Lewis acids like SnCl2 or Ti(OiPr)4 typically require significantly higher concentrations to achieve comparable chain lengths [1].

Evidence DimensionCatalyst loading required for high-Mw polymer synthesis
Target Compound Data0.01 to 0.001 mol% loading (yields Mw > 270,000)
Comparator Or BaselineConventional Lewis acids require 10x to 100x higher loading
Quantified DifferenceUp to 100-fold reduction in required catalyst concentration
ConditionsPolycondensation in a two-phase solvent/molten polymer system

Enables the cost-effective production of high-strength biodegradable plastics with minimal residual metal, reducing downstream polymer degradation.

Air‑Stable Lewis Acidity
Class-level
No hydrolysis upon open‑air storage; high Lewis acidity retained
Supports air‑stable Lewis acid catalyst design.
Contrasts with moisture‑sensitive organotin triflates.
Irreversible Esterification
Class-level
Irreversible esterification via double‑layered template; overcomes equilibrium limits
Supports irreversible esterification pathway.
Thermodynamic drive differs from monomeric organotin catalysts.

Synthesis of High-Purity Pharmaceutical Intermediates

Because its residues can be reduced to single-digit ppm levels using simple moist-silica filtration, this compound is the preferred transesterification and acylation catalyst for late-stage pharmaceutical precursors where strict heavy metal limits prohibit the use of standard organotins [1].

Production of Biodegradable Aliphatic Polyesters (PBS and PLA)

Bis(dibutylchlorotin(IV)) oxide is highly effective for the ring-opening polymerization of lactides and the polycondensation of dicarboxylic acids with diols. Its ability to operate at ultra-low loadings (0.001 mol%) makes it ideal for manufacturing high-molecular-weight poly(butylene succinate) (PBS) and poly(lactic acid) (PLA) without inducing polymer discoloration[2].

Synthesis of Complex Dental and Optical Resins

The catalyst's mild Lewis acidity and bidentate coordination allow for the direct, one-step synthesis of sterically hindered spiro ortho carbonate (SOC) monomers (e.g., DMTOSU) used in low-shrinkage denture base resins, bypassing the toxic CS2/DBTO pathways traditionally required [3].

Mild Macrolactonization in Natural Product Synthesis

Its stable ladder structure and high lipophilicity enable the efficient ring closure of complex, highly functionalized macrolides under mild conditions. It is frequently selected over titanium-based catalysts when substrates contain sensitive functional groups like epoxides that would otherwise degrade [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Selective mono‑protection of symmetrical diols
Dimeric template architecture for regioselective activation
Monoacetate selectivity under catalytic conditions
Recyclable heterogeneous catalyst development
Polymer‑bound distannoxane activity retention
Cycle‑to‑cycle conversion stability
Air‑stable Lewis acid catalyst synthesis
Hydrolytic stability of distannoxane‑derived catalysts
Open‑air storage and reactivity validation
Driving equilibrium esterifications to completion
Irreversible catalytic pathway via double‑layered template
Thermodynamic conversion beyond equilibrium

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

10428-19-0

Wikipedia

Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-

General Manufacturing Information

Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-: INACTIVE

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